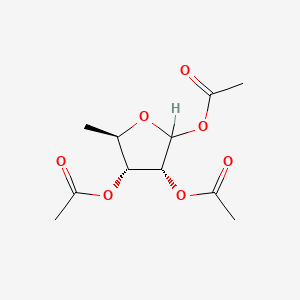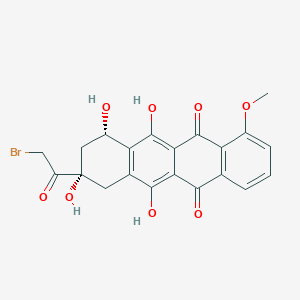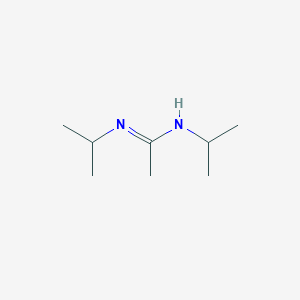
2-ブロモ-5-ニトロピリジン-4-アミン
概要
説明
2-Bromo-5-nitropyridin-4-amine is an organic compound with the molecular formula C5H4BrN3O2 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 2 and 5 positions, respectively, and an amino group at the 4 position
科学的研究の応用
2-Bromo-5-nitropyridin-4-amine is utilized in several scientific research areas:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-5-nitropyridin-4-amine belongs, are known to undergo various chemical reactions, suggesting that they may interact with a wide range of molecular targets .
Mode of Action
Nitropyridines are known to undergo reactions involving the migration of the nitro group from one position to another in the pyridine ring . This suggests that 2-Bromo-5-nitropyridin-4-amine may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
Given the reactivity of nitropyridines, it is plausible that 2-bromo-5-nitropyridin-4-amine could influence a variety of biochemical pathways, potentially leading to diverse downstream effects .
Pharmacokinetics
The compound’s high gi absorption, as suggested by the calculated physicochemical properties , may impact its bioavailability.
Result of Action
Given the compound’s potential interactions with various molecular targets and biochemical pathways, it is likely that its action could result in a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-nitropyridin-4-amine. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s interactions with its targets and its effects may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitropyridin-4-amine typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2,4-dibromo-5-nitropyridine, which is then reacted with ammonia in the presence of triethylamine in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture is stirred at room temperature for about 50 hours .
Industrial Production Methods: Industrial production methods for 2-Bromo-5-nitropyridin-4-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions: 2-Bromo-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Ammonia or primary amines in the presence of a base like triethylamine.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Boronic acids with palladium catalysts under mild conditions.
Major Products Formed:
Substitution Reactions: Various substituted pyridin-4-amines.
Reduction Reactions: 2-Bromo-5-aminopyridin-4-amine.
Coupling Reactions: Biaryl derivatives.
類似化合物との比較
- 2-Bromo-4-chloro-5-nitropyridine
- 2-Bromo-6-methyl-5-nitropyridine
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
- 2-Bromo-5-nitronicotinic acid
Comparison: Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-bromo-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAXIFACFUIWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516054 | |
| Record name | 2-Bromo-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-15-0 | |
| Record name | 2-Bromo-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

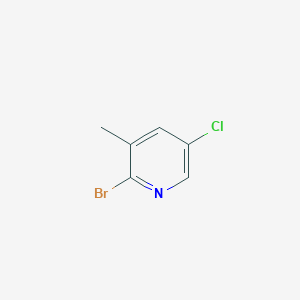

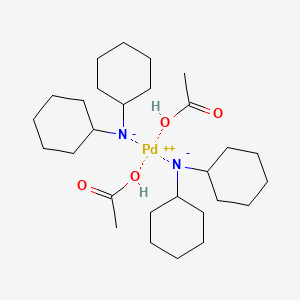



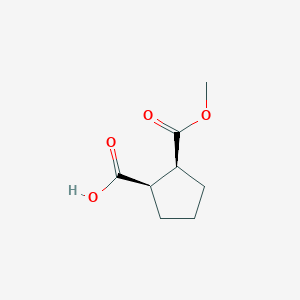

![Benzo[1,3]dioxole-5-carboxamidine hydrochloride](/img/structure/B1338667.png)
